molecular formula C15H21N3O2S B11511024 4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(propan-2-yl)benzenesulfonamide

4-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(propan-2-yl)benzenesulfonamide

Cat. No.: B11511024
M. Wt: 307.4 g/mol
InChI Key: MWSRVHBARYSDCK-UHFFFAOYSA-N
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Description

4-METHYL-N-[(1-METHYL-1H-IMIDAZOL-2-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[(1-METHYL-1H-IMIDAZOL-2-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 4-methylbenzenesulfonyl chloride with an appropriate imidazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[(1-METHYL-1H-IMIDAZOL-2-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-METHYL-N-[(1-METHYL-1H-IMIDAZOL-2-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[(1-METHYL-1H-IMIDAZOL-2-YL)METHYL]-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions in the active site of enzymes, inhibiting their activity. Additionally, the sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition .

Properties

Molecular Formula

C15H21N3O2S

Molecular Weight

307.4 g/mol

IUPAC Name

4-methyl-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C15H21N3O2S/c1-12(2)18(11-15-16-9-10-17(15)4)21(19,20)14-7-5-13(3)6-8-14/h5-10,12H,11H2,1-4H3

InChI Key

MWSRVHBARYSDCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=NC=CN2C)C(C)C

Origin of Product

United States

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